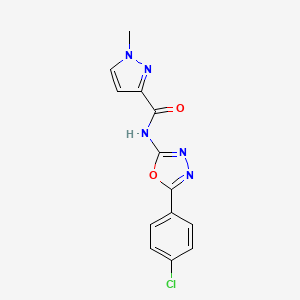
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has been the subject of extensive scientific research. It is commonly referred to as a pyrazole-oxadiazole hybrid compound and has been found to have potential applications in various fields, including medicine and agriculture.
Applications De Recherche Scientifique
Antiviral Applications
This compound has shown potential in the field of antiviral research. Derivatives of this molecule have been synthesized and tested for their ability to inhibit the replication of viruses. For instance, certain sulfonamide derivatives with the 1,3,4-thiadiazole moiety, which is structurally similar to the compound , have demonstrated anti-tobacco mosaic virus activity . This suggests that the compound could be explored for its efficacy against plant viruses, which can have significant agricultural implications.
Antitubercular Activity
The compound has been part of studies for new antitubercular agents. Nitro-substituted heteroaromatic carboxamides, which include the core structure of the compound, have been synthesized and tested against Mycobacterium tuberculosis cell lines. The activities of these compounds are linked to the distribution of electronic density across the nitro-substituted heteroaromatic ring, indicating their potential as novel antitubercular agents .
Agricultural Applications
In agriculture, the compound’s derivatives have been reported to possess herbicidal properties. This opens up possibilities for the compound to be used in the development of new herbicides that could help manage weeds more effectively, leading to increased crop yields and food production .
Material Science
While direct applications in material science are not explicitly mentioned in the search results, the structural features of the compound, such as the presence of the 1,3,4-oxadiazole ring, are known to exhibit a wide range of pharmacological activities. These activities include properties like anti-inflammatory and antineoplastic, which could be relevant in the design of new materials with specific biological functions .
Environmental Science
The compound’s derivatives have shown a range of biological activities that could be beneficial in environmental science. For example, their antifungal and antibacterial properties could be utilized in the development of environmentally friendly pesticides or treatments for plant diseases, contributing to sustainable agriculture practices .
Biochemistry
In biochemistry, the compound’s derivatives could be used to study protein interactions or enzyme inhibition due to their diverse biological activities. The compound’s structure could interact with various biochemical pathways, making it a valuable tool for researchers in understanding cellular processes and designing targeted therapies .
Propriétés
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2/c1-19-7-6-10(18-19)11(20)15-13-17-16-12(21-13)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAGJZCMUVGACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

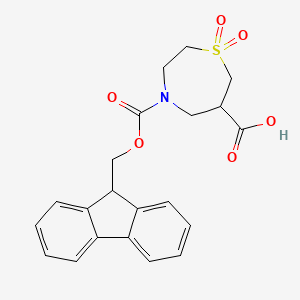

![5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane](/img/structure/B2986902.png)

![Ethyl 3-[(2,5-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2986904.png)
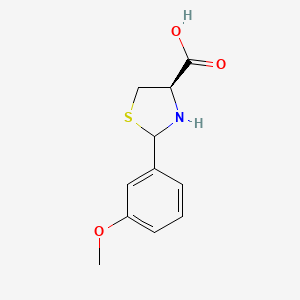
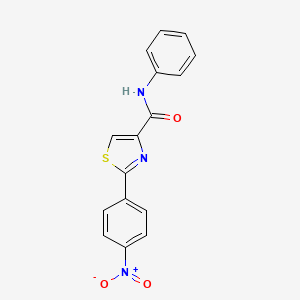
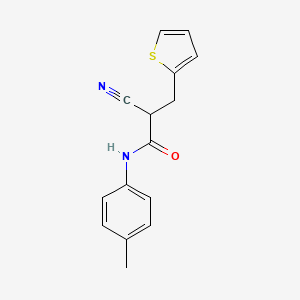
![2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2986912.png)
![N-(4-bromo-3-methylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2986914.png)
![Thieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2986916.png)
![9-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986920.png)
![N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2986921.png)
![2-[4-(Methoxycarbonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2986922.png)